

An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B1299437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile building block for the synthesis of more complex structures. The 2-aminothiazole ring system is a key feature in drugs developed for a range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections caused by bacteria and HIV.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological significance of **Methyl 2-amino-5-methylthiazole-4-carboxylate**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of **Methyl 2-amino-5-methylthiazole-4-carboxylate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	[2]
Molecular Weight	172.20 g/mol	[2]
CAS Number	63257-03-4	[2]
Appearance	Pale yellow powder / Solid	[2] [3]
Melting Point	165–168 °C	[3]
Boiling Point (Predicted)	301.3±22.0 °C at 760 mmHg	[4]
Density (Predicted)	1.339±0.06 g/cm ³	[4]
pKa (Predicted)	2.94±0.10	[4]
Storage Temperature	2-8°C (protect from light)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the key spectroscopic data for **Methyl 2-amino-5-methylthiazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment	Reference
^1H NMR	DMSO-d ₆	2.49	s	3H (thiazole-CH ₃)	[3]
3.70	s	3H (ester-OCH ₃)	[3]		
6.97	s	2H (NH ₂)	[3]		
^{13}C NMR	DMSO-d ₆	12.7	-	thiazole-CH ₃	[3]
52.1	-	ester-OCH ₃	[3]		
135.2	-	C5-thiazole	[3]		
137.1	-	C4-thiazole	[3]		
164.3	-	C=O (ester)	[3]		
167.5	-	C2-thiazole (C-NH ₂)	[3]		

Infrared (IR) Spectroscopy

Wavenumber (ν_{max}) in cm^{-1}	Assignment	Reference
3433	N-H stretch (amine)	[3]
1688	C=O stretch (conjugated ester)	[3]

Mass Spectrometry (MS)

Ionization Method	Calculated m/z (M+H) ⁺	Found m/z (M+H) ⁺	Reference
FTMS-ESI	173.0385	173.0379	[3]

Synthesis and Reactivity

Methyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives are typically synthesized via the Hantzsch thiazole synthesis. A common method involves the reaction of an α -haloketone with a thiourea derivative.

A general one-pot procedure for the synthesis of related 2-substituted-4-methylthiazole-5-carboxylates has been described, which is more efficient than traditional two-step methods.^[1] This involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by the addition of thiourea.^[1] The ethyl ester analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a significant building block in organic synthesis, particularly for preparing medicinally important agents.^[1]

The amino group at the C2 position can be further modified. For instance, it can be acylated to form amides, which can lead to derivatives with altered biological activities.^{[5][6]}

Experimental Protocol: General Synthesis of 2-Amino-5-derivatized 4-carboxylate Thiazoles

The following is a general procedure adapted from the literature for the synthesis of related compounds, which can be modified for **Methyl 2-amino-5-methylthiazole-4-carboxylate**.

General Procedure A:

- Dissolve methyl dichloroacetate in anhydrous ether at 0°C.
- Add the appropriate aldehyde (in this case, a precursor to the 5-methyl group) to the stirring solution.
- Add sodium methoxide (NaOMe) to the reaction mixture.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified, typically by recrystallization.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time would need to be optimized for the synthesis of the title compound.

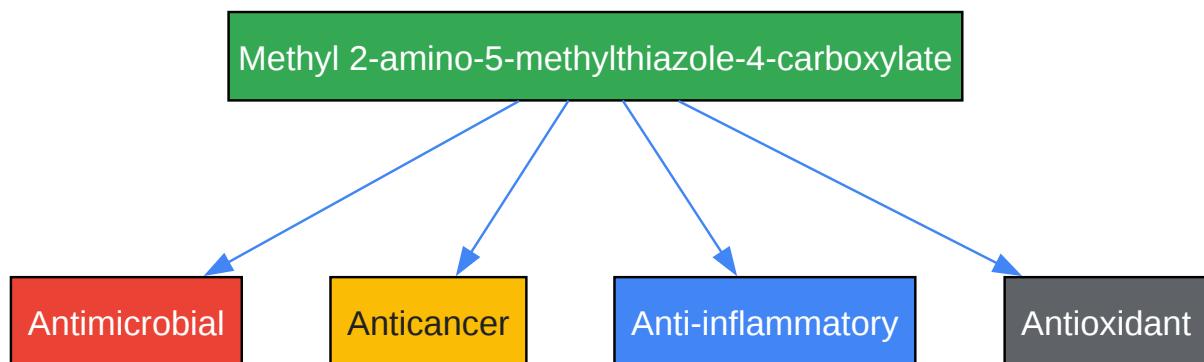
Biological and Pharmacological Significance

The 2-aminothiazole-4-carboxylate scaffold is a promising template for the development of new therapeutic agents.^{[3][7]} Derivatives of this core structure have shown a wide range of biological activities.

Antimicrobial Activity

Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as having potent activity against *Mycobacterium tuberculosis* H37Rv.^{[3][7]} For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit *M. tuberculosis* with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM).^{[3][7]} This highlights the potential of this class of compounds in the development of new anti-tubercular drugs. Some derivatives have also demonstrated antibacterial activity against Gram-positive bacteria and moderate antifungal activity.^[8]

Anticancer Activity


Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity against various human cells, indicating a potential for antineoplastic applications.^[1] Further studies have shown that certain bifunctional derivatives possess a broad spectrum of anticancer activity against numerous tumor cell lines.^[8]

Other Biological Activities

The broader class of 2-aminothiazoles has been investigated for a variety of other pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities.^{[9][10][11]}

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis pathway and the relationship between the core structure and its potential biological applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Methyl 2-amino-5-methylthiazole-4-carboxylate AldrichCPR 63257-03-4 [sigmaaldrich.com]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299437#methyl-2-amino-5-methylthiazole-4-carboxylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com